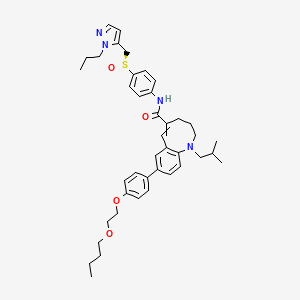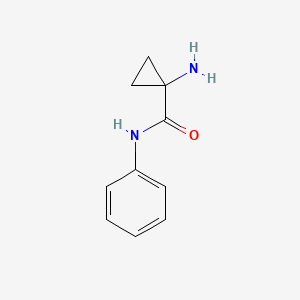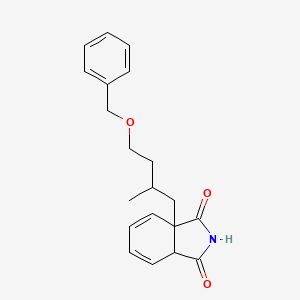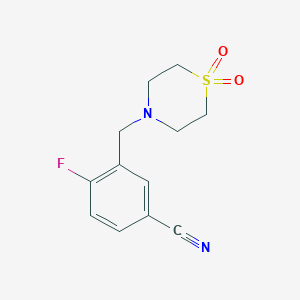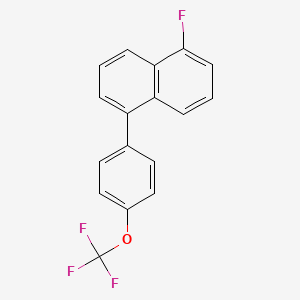
1-Fluoro-5-(4-(trifluoromethoxy)phenyl)naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Fluoro-5-(4-(trifluoromethoxy)phenyl)naphthalene is an organic compound that features a naphthalene core substituted with a fluoro group and a trifluoromethoxyphenyl group
准备方法
The synthesis of 1-Fluoro-5-(4-(trifluoromethoxy)phenyl)naphthalene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing complex organic molecules.
Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This could include the use of continuous flow reactors to improve reaction efficiency and yield.
化学反应分析
1-Fluoro-5-(4-(trifluoromethoxy)phenyl)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethoxy groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The naphthalene core can be oxidized or reduced under appropriate conditions.
Cross-Coupling Reactions: The compound can be further functionalized using cross-coupling reactions such as the Suzuki–Miyaura coupling.
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Fluoro-5-(4-(trifluoromethoxy)phenyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s unique structural features make it a candidate for studying interactions with biological molecules.
Industry: Used in the synthesis of advanced materials with specific electronic or optical properties.
作用机制
The mechanism by which 1-Fluoro-5-(4-(trifluoromethoxy)phenyl)naphthalene exerts its effects depends on its specific application. In organic synthesis, the compound acts as a versatile building block, participating in various reactions to form more complex molecules. In biological systems, its interactions with molecular targets would depend on the nature of the substituents and the overall molecular structure .
相似化合物的比较
Similar compounds to 1-Fluoro-5-(4-(trifluoromethoxy)phenyl)naphthalene include other fluorinated aromatic compounds and naphthalene derivatives. These compounds share some structural similarities but differ in their specific substituents and functional groups. For example:
- 1-Fluoro-2-(trifluoromethoxy)benzene
- 1-Fluoro-4-(trifluoromethoxy)benzene
- 1-Fluoro-5-(trifluoromethoxy)naphthalene
The uniqueness of this compound lies in its combination of a naphthalene core with both fluoro and trifluoromethoxy substituents, which imparts distinct chemical and physical properties .
属性
分子式 |
C17H10F4O |
|---|---|
分子量 |
306.25 g/mol |
IUPAC 名称 |
1-fluoro-5-[4-(trifluoromethoxy)phenyl]naphthalene |
InChI |
InChI=1S/C17H10F4O/c18-16-6-2-4-14-13(3-1-5-15(14)16)11-7-9-12(10-8-11)22-17(19,20)21/h1-10H |
InChI 键 |
KHDFHNWGPRFLJO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC=C2F)C(=C1)C3=CC=C(C=C3)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(10R,13S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] heptanoate](/img/structure/B14790246.png)
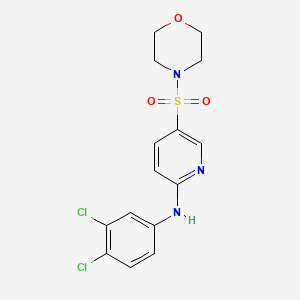
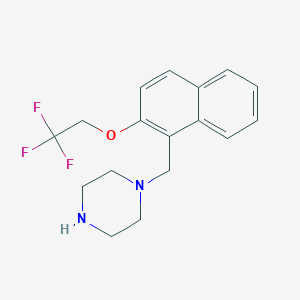
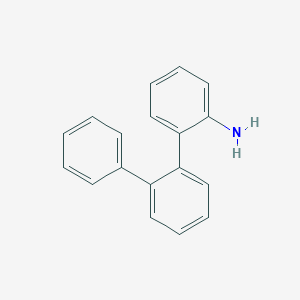
![5-butan-2-yl-2-(2,3,4,5,6-pentafluorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;trifluoroborane;fluoride](/img/structure/B14790269.png)

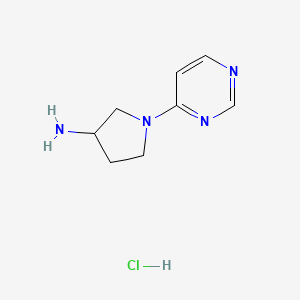
![(1S,12R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrochloride](/img/structure/B14790290.png)
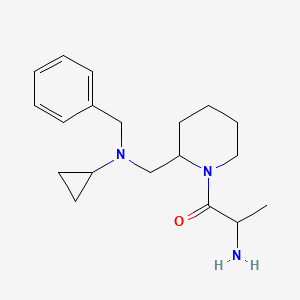
![N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridine-2-carboxamide](/img/structure/B14790316.png)
